

# Literature values for specific rotation of (S)-3-aminobutan-1-ol

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## Compound of Interest

Compound Name: 3-Aminobutan-1-ol

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## A Comprehensive Guide to the Specific Rotation of (S)-3-aminobutan-1-ol

For researchers, scientists, and professionals in drug development, understanding the stereochemical purity of chiral building blocks is paramount. (S)-3-aminobutan-1-ol is a key chiral intermediate, and its specific rotation is a critical parameter for identity and quality assessment. This guide provides a comparative analysis of reported literature values for the specific rotation of (S)-3-aminobutan-1-ol, its enantiomer, and a related structural isomer, supported by a detailed experimental protocol for its determination.

## Comparative Analysis of Specific Rotation Values

The specific rotation of a chiral compound is a fundamental physical property that is sensitive to concentration, solvent, temperature, and the wavelength of light used. Variations in reported literature values can often be attributed to differences in these experimental parameters. Below is a summary of values for 3-aminobutan-1-ol enantiomers and a related isomer.

Compound Name	Enantiomer	Specific Rotation ([α])	Conditions (Temperature, Wavelength)	Concentration (c)	Solvent	Source
3-Aminobutan-1-ol	(S)	+11.65°	22°C, D-line	1.22 g/100 mL	Ethanol	ChemicalBook[1]
3-Aminobutan-1-ol	(S)	+16.3°	20°C, D-line	4.5 g/100 mL	Ethanol	J. Org. Chem. 1996[1]
3-Aminobutan-1-ol	(R)	-10.0° to -12.0°	20°C, D-line	1 g/100 mL	Ethanol	TCI[2]
2-Aminobutan-1-ol	(S)	+10°	20°C, D-line	neat	N/A	Sigma-Aldrich
2-Aminobutan-1-ol	(S)	+8.5° to +11.5°	20°C, D-line	neat	N/A	Loba Chemie[3]

Note: The specific rotation of enantiomers should be equal in magnitude and opposite in sign. The slight variations observed for the (R) and (S) enantiomers of **3-aminobutan-1-ol** may be due to differences in measurement conditions or sample purity.

## Experimental Protocol for Determining Specific Rotation

The determination of specific rotation is performed using a polarimeter. The following is a generalized, detailed protocol for this measurement.

Objective: To measure the specific rotation of (S)-**3-aminobutan-1-ol**.

#### Materials:

- (S)-**3-aminobutan-1-ol** sample
- High-purity solvent (e.g., Ethanol, 95% or absolute)
- Volumetric flask (e.g., 10 mL, Class A)
- Analytical balance (readability to  $\pm 0.1$  mg)
- Polarimeter (with sodium D-line lamp, 589 nm)
- Polarimeter cell (e.g., 1 dm)
- Syringes and filters (if necessary for sample clarity)
- Temperature control system for the polarimeter

#### Procedure:

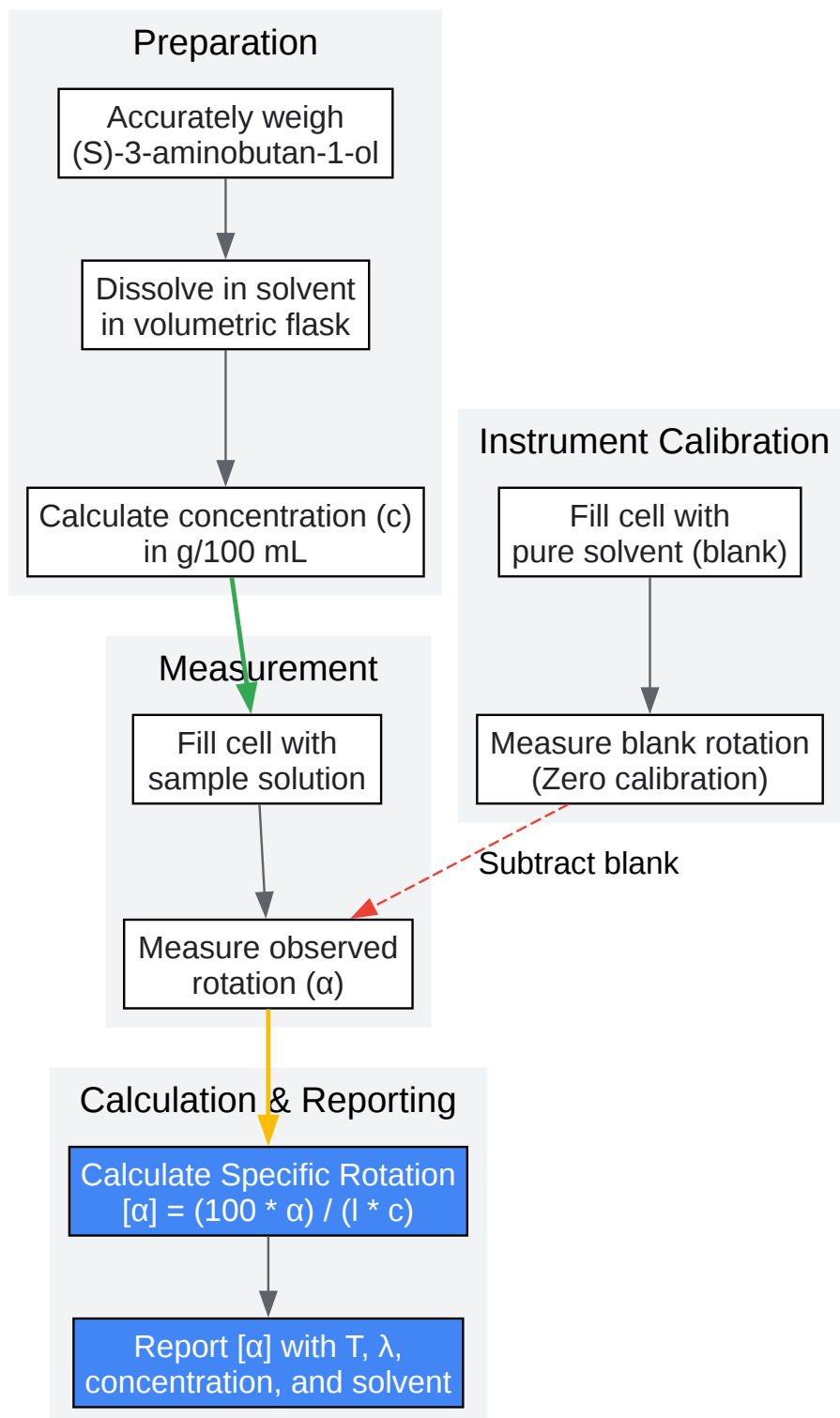
- Instrument Calibration:
  - Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.
  - Calibrate the instrument by filling the polarimeter cell with the pure solvent (blank).
  - Place the cell in the polarimeter and take a reading. This "zero" reading should be subtracted from the sample reading.
- Sample Preparation:
  - Accurately weigh a specific amount of the (S)-**3-aminobutan-1-ol** sample using an analytical balance.
  - Quantitatively transfer the sample to a volumetric flask.
  - Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Ensure the solution is thoroughly mixed to achieve homogeneity.

- Calculate the concentration (c) in grams per 100 mL ( g/100 mL).
- Measurement:
  - Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.
  - Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.[4][5]
  - Place the filled cell into the sample chamber of the polarimeter.
  - Record the observed rotation ( $\alpha$ ) at the specified temperature (e.g., 20°C or 25°C).[6] It is good practice to take multiple readings and average them to minimize error.
- Calculation of Specific Rotation:
  - The specific rotation ( $[\alpha]$ ) is calculated using Biot's Law:[7]  $[\alpha]_{T\lambda} = (100 \times \alpha) / (l \times c)$   
Where:
    - $[\alpha]_{T\lambda}$  is the specific rotation at temperature T and wavelength  $\lambda$ .
    - $\alpha$  is the observed rotation in degrees.
    - l is the path length of the polarimeter cell in decimeters (dm).
    - c is the concentration of the solution in g/100 mL.
- Reporting Results:
  - Report the calculated specific rotation including the sign (+ for dextrorotatory, - for levorotatory), temperature, wavelength (usually 'D' for the sodium D-line), concentration, and solvent used.[6]

## Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of specific rotation.

## Workflow for Specific Rotation Measurement

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Caption: A flowchart detailing the key steps for determining the specific rotation of a chiral compound.

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